molecular formula C20H14BrFN4S B12028141 4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477332-68-6

4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12028141
CAS No.: 477332-68-6
M. Wt: 441.3 g/mol
InChI Key: CCXZEZHHDGPMSF-UHFFFAOYSA-N
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Description

4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a bromophenyl group, and a fluorobenzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

477332-68-6

Molecular Formula

C20H14BrFN4S

Molecular Weight

441.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14BrFN4S/c21-16-5-7-17(8-6-16)26-19(14-9-11-23-12-10-14)24-25-20(26)27-13-15-3-1-2-4-18(15)22/h1-12H,13H2

InChI Key

CCXZEZHHDGPMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Origin of Product

United States

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